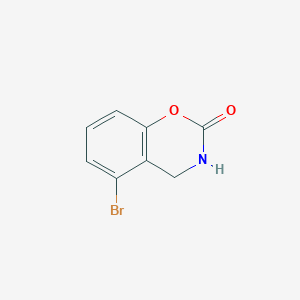
5-bromo-3,4-dihydro-2H-1,3-benzoxazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-bromo-3,4-dihydro-2H-1,3-benzoxazin-2-one” is a chemical compound that belongs to the class of benzoxazines . Benzoxazines are heterocyclic compounds that have an oxazine ring fused with a benzene ring . They are reported to exhibit various pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities .
Synthesis Analysis
The synthesis of benzoxazines has been a subject of interest due to their various medicinal uses and physiological activities . Most of the available methods for preparing these heterocycles involve the annulation of a 1,4-benzoxazine ring to an arene scaffold . A series of benzoxazines derivatives have been synthesized using conventional method and solvent-free microwave thermolysis .Molecular Structure Analysis
The molecular formula of “this compound” is C8H6BrNO2 . The structure of this compound is similar to other benzoxazines like alprazolam and lorazepam . It is derived directly from diazepam, which is a benzodiazepine that was first made in the 1950s .Chemical Reactions Analysis
Benzoxazines have shown promising biological properties, encouraging the development of efficient synthetic strategies toward 3,4-dihydro-2H-1,4-benzoxazines and their 2-oxo, 3-oxo, and 2,3-dioxo derivatives . The majority of the compounds showed activity with IC 50 values ranging from 0.11 to 10.42 μM .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 228.043 Da . It has a density of 1.7±0.1 g/cm3, a boiling point of 310.2±42.0 °C at 760 mmHg, and a flash point of 141.4±27.9 °C .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
One-pot reactions involving compounds similar to 5-bromo-3,4-dihydro-2H-1,3-benzoxazin-2-one have led to the creation of new heterocyclic compounds, such as the synthesis of N-pyrrolyl(furanyl)-substituted piperazines, 1,4-diazepanes, and 1,4-diazocanes with high chemo- and regioselectivity and yields up to 96% (Mittersteiner et al., 2019).
Antimicrobial Activity
Compounds derived from or related to this compound have been explored for their antimicrobial activity. For example, Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one exhibited good antimicrobial activity, showing inhibitory action against both gram-positive and gram-negative microorganisms (Patel & Patel, 2011).
Anti-proliferative Activity
A small library of 7-substituted 5H-pyrrolo[1,2-a][3,1]benzoxazin-5-one derivatives was investigated for anti-proliferative activity against human cancer cell lines. The study found promising anti-proliferative effects, particularly with the compound 7-([1,1'-biphenyl]-4-yl)-5H-benzo[d]pyrrolo[2,1-b][1,3]oxazin-5-one, suggesting apoptosis as the mechanism of action (Badolato et al., 2017).
Ecological Role and Bioactivity
The broader class of benzoxazinones, to which this compound is related, has been studied for its ecological role and bioactivity. These compounds exhibit phytotoxic, antifungal, antimicrobial, and antifeedant effects, making them of interest for natural herbicide models and the development of pharmaceuticals (Macias et al., 2009).
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit anticancer activity, suggesting potential targets within cancer pathways .
Mode of Action
Related compounds have shown anticancer activity, suggesting that they may interact with cellular targets to inhibit cancer cell proliferation .
Biochemical Pathways
Similar compounds have been associated with anticancer activity, indicating that they may influence pathways related to cell proliferation and apoptosis .
Result of Action
Related compounds have demonstrated anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation in cancer cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Propiedades
IUPAC Name |
5-bromo-3,4-dihydro-1,3-benzoxazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-6-2-1-3-7-5(6)4-10-8(11)12-7/h1-3H,4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIINCEQVMMICSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2Br)OC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one](/img/structure/B2870015.png)
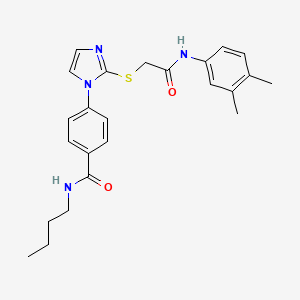
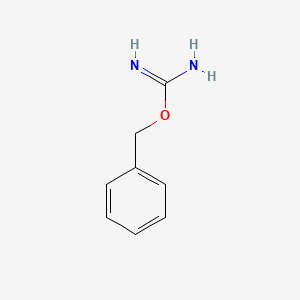
![methyl 3-(N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2870021.png)
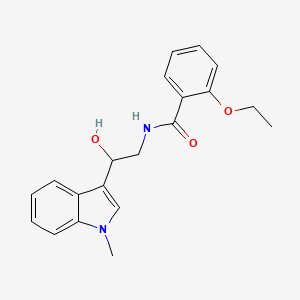
![8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![Ethyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B2870027.png)
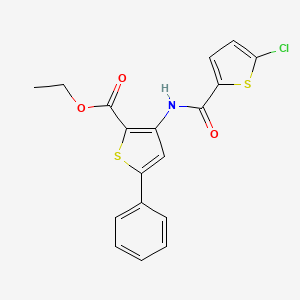
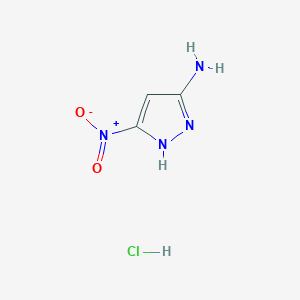
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-4-ethylpiperazine-2,3-dione](/img/structure/B2870031.png)
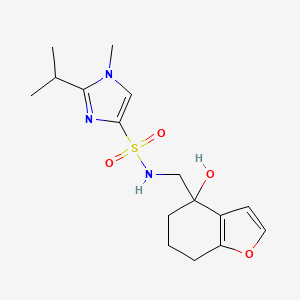

![2-(3-Methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2870034.png)
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2870035.png)
